4-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide

Lipophilicity ADME Physicochemical property prediction

4-(Benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS 942003-59-0; molecular formula C₁₇H₁₅FN₂O₃S₂; MW 378.44 g/mol) is a synthetic small-molecule sulfonamide-amide hybrid belonging to the benzothiazole‑N‑(phenylsulfonyl)amide structural class. The compound is commercially available as a research chemical (typical purity ≥95%) from multiple specialty vendors and features a 4‑fluoro substituent on the benzothiazole ring, a benzenesulfonyl group, and a butanamide linker.

Molecular Formula C17H15FN2O3S2
Molecular Weight 378.44
CAS No. 942003-59-0
Cat. No. B2874169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide
CAS942003-59-0
Molecular FormulaC17H15FN2O3S2
Molecular Weight378.44
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C17H15FN2O3S2/c18-13-8-4-9-14-16(13)20-17(24-14)19-15(21)10-5-11-25(22,23)12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20,21)
InChIKeyOHVYESIBKLGJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide (942003-59-0) – Identity, Chemical Class & Baseline Physicochemical Signature for Procurement Decisions


4-(Benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS 942003-59-0; molecular formula C₁₇H₁₅FN₂O₃S₂; MW 378.44 g/mol) is a synthetic small-molecule sulfonamide-amide hybrid belonging to the benzothiazole‑N‑(phenylsulfonyl)amide structural class [1]. The compound is commercially available as a research chemical (typical purity ≥95%) from multiple specialty vendors and features a 4‑fluoro substituent on the benzothiazole ring, a benzenesulfonyl group, and a butanamide linker . Computational data place its calculated octanol–water partition coefficient (logP) at 3.477, topological polar surface area (tPSA) at 75 Ų, and its rotatable‑bond count at 5, indicating moderate lipophilicity and a balanced hydrogen‑bond donor/acceptor profile [2].

Why Generic Substitution Fails for 4-(Benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide – Critical Structure–Activity Differentiation from Non‑Fluorinated, Chloro‑Substituted, and Chain‑Length Analogs


Although all compounds in the benzothiazole‑N‑(phenylsulfonyl)amide class share a common core scaffold, small structural variations produce non‑interchangeable pharmacological profiles. The 4‑fluoro substituent alters electronic distribution across the benzothiazole ring, influencing π‑stacking interactions with target protein aromatic residues and hydrogen‑bond acceptor capacity [1]. In related PPARα antagonist series, fluorine substitution was shown to modulate both potency (IC₅₀ shifts from low‑micromolar to sub‑micromolar ranges) and selectivity across PPAR subtypes [2]. The butanamide linker length (four‑carbon) versus the propanamide (three‑carbon) analog changes the spatial positioning of the terminal sulfonyl group, which in carbonic‑anhydrase‑targeting benzothiazole sulfonamides alters zinc‑coordination geometry and Ki values by up to an order of magnitude [3]. Consequently, substituting any of these features with a closely related analog without experimental validation risks loss of target engagement and assay‑to‑assay irreproducibility.

4‑(Benzenesulfonyl)‑N‑(4‑fluoro‑1,3‑benzothiazol‑2‑yl)butanamide – Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement


Fluorine‑Mediated Lipophilicity Shift Versus Non‑Fluorinated Analog (CAS 899961‑11‑6) – ZINC‑Computed LogP & tPSA Comparison

The 4‑fluoro substitution differentiates the target compound from its non‑fluorinated benzothiazole analog (N‑(benzo[d]thiazol‑2‑yl)‑4‑(phenylsulfonyl)butanamide, CAS 899961‑11‑6). Computed values indicate a lipophilicity increase (ΔlogP ≈ +0.5 log units) attributable to the electron‑withdrawing fluorine, along with a higher molecular weight (ΔMW = +18 g/mol) and retention of identical hydrogen‑bond donor/acceptor counts, but an elevated tPSA of 75 Ų versus an estimated ~67 Ų for the non‑fluorinated analog [1] .

Lipophilicity ADME Physicochemical property prediction

Chain‑Length Differentiation: Butanamide Versus Propanamide Linker (CAS 892843‑91‑3) – Rotatable Bond & tPSA Shift Impact on Conformational Sampling

The target compound contains a four‑carbon butanamide linker, contrasting with the three‑carbon propanamide chain in 3‑(benzenesulfonyl)‑N‑(4‑fluoro‑1,3‑benzothiazol‑2‑yl)propanamide (CAS 892843‑91‑3). The additional methylene unit increases the rotatable bond count from 4 to 5, expanding the accessible conformational space and the maximum end‑to‑end distance between the sulfonyl group and the benzothiazole amide by approximately 1.2–1.5 Å (estimated from extended‑chain geometry) [1] . In the carbonic anhydrase sulfonamide series, analogous chain‑length modifications altered Ki values from 0.025 µM to 0.682 µM across hCA II isoforms [2].

Conformational flexibility Linker optimization Target engagement

Halogen‑Specific Electronic Effects: 4‑Fluoro Versus 4‑Chloro Benzothiazole Substitution – Class‑Level PPARα Antagonist Potency & Target Engagement

Within the benzothiazole N‑(phenylsulfonyl)amide series reported by Ammazzalorso et al. (2011), fluorinated benzothiazole derivatives exhibited PPARα antagonistic IC₅₀ values in the low‑micromolar range in a cell‑based transactivation assay using the GW7647 agonist as the activation stimulus, whereas chlorine‑substituted analogs predominantly shifted the activity profile or reduced potency [1]. The 4‑fluoro substituent provides a stronger electron‑withdrawing inductive effect (Hammett σₘ = +0.34) compared to the 4‑chloro substituent (σₘ = +0.37) but with a smaller van der Waals radius (F = 1.47 Å vs. Cl = 1.75 Å), resulting in differential steric accommodation within hydrophobic sub‑pockets [2]. Although no published IC₅₀ data exist specifically for CAS 942003‑59‑0, the class‑level SAR indicates that fluorine‑to‑chlorine substitution at the 4‑position of the benzothiazole ring is not an isosteric replacement and produces non‑overlapping biological outcomes.

PPARα antagonism Halogen SAR Nuclear receptor pharmacology

Carbonic Anhydrase Inhibition Potential – Class‑Level Evidence from Benzothiazole Secondary Sulfonamide Derivatives

Secondary sulfonamide derivatives containing the benzothiazole scaffold have been characterized as inhibitors of human carbonic anhydrase isoforms I and II. Öztürk et al. (2024) reported Ki values spanning 0.052 ± 0.022 µM to 0.971 ± 0.280 µM for hCA I, and 0.025 ± 0.010 µM to 0.682 ± 0.335 µM for hCA II, across ten benzothiazole sulfonamide analogs, with the most potent compounds (e.g., compound 5) surpassing the reference drug acetazolamide [1]. The target compound (CAS 942003‑59‑0) possesses the secondary sulfonamide amide motif that is the recognized zinc‑binding pharmacophore in this enzyme class. Although direct Ki data for CAS 942003‑59‑0 are absent from the public domain, its structural congruence with the active scaffold places it within the same potential activity range, distinguishing it from non‑sulfonamide benzothiazole derivatives that lack the zinc‑coordinating moiety.

Carbonic anhydrase inhibition Zinc‑binding pharmacophore Enzyme inhibition

4‑Fluorobenzothiazole as a Privileged Fragment in Antiviral Protease Inhibition – Class‑Level Reference from SARS‑CoV‑2 Mᵖʳᵒ Inhibitors

The 4‑fluorobenzothiazole moiety has been independently validated as a critical P1′ pharmacophore in potent, orally bioavailable inhibitors of SARS‑CoV‑2 main protease (Mᵖʳᵒ). Compounds TKB245 and TKB248, both containing 4‑fluorobenzothiazole at the P1′ position, specifically inhibited Mᵖʳᵒ enzymatic activity and blocked viral replication in VeroE6 cells with high potency [1]. Subsequent structure–activity relationship (SAR) studies confirmed that the 4‑fluoro substituent contributes to both target binding affinity and metabolic stability relative to non‑fluorinated or alternatively halogenated benzothiazole analogs [2]. While CAS 942003‑59‑0 has not been tested in this specific antiviral context, the recurrence of the 4‑fluorobenzothiazole fragment across active antiviral chemotypes indicates that this substituent pattern carries a higher prior probability of target engagement in protease‑focused screening libraries compared to non‑fluorinated or 6‑fluoro‑regioisomeric forms.

SARS-CoV-2 Mpro Antiviral 4-Fluorobenzothiazole pharmacophore

4‑(Benzenesulfonyl)‑N‑(4‑fluoro‑1,3‑benzothiazol‑2‑yl)butanamide – Best Research & Industrial Application Scenarios Derived from Quantitative Evidence


PPARα‑Targeted Drug Discovery Programs Requiring a Fluorinated Benzothiazole Sulfonamide Antagonist Scaffold

Based on the class‑level PPARα antagonistic activity established by Ammazzalorso et al. (2011), this compound is suitable as a starting scaffold or tool compound for nuclear receptor pharmacology studies. Researchers should prioritize this specific 4‑fluoro‑butanamide variant over the non‑fluorinated (CAS 899961‑11‑6) or 4‑chloro analogs, because the class‑level SAR indicates that fluorine at the 4‑position is associated with low‑micromolar PPARα antagonistic activity, while chlorine substitution may alter efficacy [1]. The butanamide linker length may offer spatial advantages for engaging the AF‑2 helix region of PPARα compared to shorter propanamide analogs, though direct comparative data are absent and should be generated by the end‑user laboratory.

Carbonic Anhydrase Isoform Profiling Panels – Secondary Sulfonamide Benzothiazole Chemotype Library Expansion

The compound contains the zinc‑binding secondary sulfonamide amide motif validated in the Öztürk et al. (2024) benzothiazole sulfonamide series, where Ki values against hCA I and hCA II ranged from 0.025 µM to 0.971 µM [2]. Incorporating this compound into a CA isoform selectivity panel is justified by its structural congruence with the active pharmacophore, unlike benzothiazole derivatives that lack the sulfonamide amide group and show negligible CA inhibition. Procurement for CA‑focused screening should specify the 4‑fluoro‑butanamide chemotype to diversify the linker‑length parameter space relative to existing shorter‑chain analogs.

Antiviral Protease Inhibitor Fragment‑Based or HTS Follow‑Up Libraries Leveraging the 4‑Fluorobenzothiazole Pharmacophore

Independent validation of 4‑fluorobenzothiazole as a privileged P1′ fragment in SARS‑CoV‑2 Mᵖʳᵒ inhibitors TKB245 and TKB248 [3] supports the inclusion of CAS 942003‑59‑0 in antiviral screening decks. Procurement of this 4‑fluoro regioisomer is scientifically justified over the 6‑fluoro‑benzothiazole or non‑fluorinated benzothiazole variants, which did not achieve equivalent potency in published Mᵖʳᵒ SAR studies. The benzenesulfonyl‑butanamide extension may offer additional hydrogen‑bonding or hydrophobic contacts in the S2′–S4′ protease subsites, though this remains to be experimentally tested.

Physicochemical Property Reference Standard for Computational ADME Model Calibration in the Benzothiazole Sulfonamide Chemical Space

With a computed logP of 3.477, tPSA of 75 Ų, and 5 rotatable bonds established via the ZINC15 database [4], this compound occupies a well‑defined position in the drug‑like chemical space (Lipinski‑compliant, moderate lipophilicity). It can serve as a calibration standard for in silico ADME prediction models targeting benzothiazole‑containing sulfonamides, particularly when benchmarking permeability predictions (PAMPA or Caco‑2) against experimental data generated in‑house. Its distinct profile from the non‑fluorinated analog (ΔlogP ≈ +0.5; ΔtPSA ≈ +8 Ų) makes it a useful paired comparator for parsing fluorine‑specific contributions to membrane permeability in QSAR models.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.